molecular formula C23H28OSi2 B12612926 Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane CAS No. 648428-55-1

Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane

Cat. No.: B12612926
CAS No.: 648428-55-1
M. Wt: 376.6 g/mol
InChI Key: CGRZLQURGGLJRY-UHFFFAOYSA-N
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Description

Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane is a highly substituted organosilicon compound characterized by three distinct substituents on the central silicon atom:

  • Methyl group: A simple alkyl group contributing to steric bulk.
  • Diphenyl groups: Two aromatic phenyl rings enhancing hydrophobicity and stability.
  • Phenyl[(trimethylsilyl)oxy]methyl group: A hybrid substituent combining a phenyl ring, a trimethylsilyl-protected oxygen, and a methylene bridge.

Its molecular formula is inferred as C23H28OSi2, with a molecular weight of 384.63 g/mol. The bulky substituents likely confer thermal and oxidative stability, as seen in analogous sterically shielded silanes .

Properties

CAS No.

648428-55-1

Molecular Formula

C23H28OSi2

Molecular Weight

376.6 g/mol

IUPAC Name

trimethyl-[[methyl(diphenyl)silyl]-phenylmethoxy]silane

InChI

InChI=1S/C23H28OSi2/c1-25(2,3)24-23(20-14-8-5-9-15-20)26(4,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19,23H,1-4H3

InChI Key

CGRZLQURGGLJRY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction with Trimethylsilyl Chloride

One common synthetic route involves the reaction of trimethylsilyl chloride with diphenylmethylsilane in the presence of a base such as sodium hydride. This reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Reaction Scheme:
$$
\text{(C}6\text{H}5)2\text{SiH} + \text{ClSi(CH}3)3 \rightarrow \text{(C}6\text{H}5)2\text{SiCH}2\text{OSi(CH}3)_3
$$

Another method involves the use of Grignard reagents, such as phenylmagnesium bromide, reacting with dichlorodiphenylsilane. This method allows for the introduction of phenyl groups while forming the desired silane.

Procedure Overview:

  • Prepare phenylmagnesium bromide in dry ether.
  • Add dichlorodiphenylsilane slowly to the Grignard reagent.
  • Allow the reaction mixture to stir under inert atmosphere conditions.
  • Purify the resulting product through distillation.

One-Pot Synthesis

A more efficient one-pot synthesis method has been proposed, where bromobenzene or chlorobenzene reacts with trimethylsilyl compounds in the presence of magnesium. This method simplifies the process and improves yield.

Key Steps:

  • Combine halobenzene, magnesium, and trimethylsilyl compound in tetrahydrofuran.
  • Heat and stir under reflux conditions.
  • Distill to isolate the product.

In industrial settings, continuous flow reactors are often employed to optimize reaction conditions for higher yields and purity. Advanced purification techniques such as column chromatography or fractional distillation are utilized to isolate Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane efficiently.

Optimization Strategies

  • Temperature Control: Maintaining optimal temperatures (typically between 30°C to 110°C) during reactions to maximize product yield.
  • Solvent Selection: Utilizing solvents like tetrahydrofuran or diethyl ether that promote solubility and facilitate reactions without unwanted side reactions.
  • Catalyst Use: Employing base catalysts such as triethylamine to neutralize byproducts like HCl during synthesis.

This compound can undergo various chemical transformations:

Oxidation

Oxidation reactions can convert this compound into silanols or siloxanes using oxidizing agents like hydrogen peroxide.

Reduction

Reduction can be performed using hydride donors such as lithium aluminum hydride, leading to different silane derivatives.

Substitution Reactions

The trimethylsilyl group can be substituted with other functional groups using halogenating agents, allowing for further modification of the compound’s properties.

Compound Method of Preparation Yield Purity
This compound Trimethylsilyl chloride + diphenylmethylsilane High >99%
Methyl phenyl di-alkoxy silane Bromobenzene + Trimethoxysilane + Magnesium Moderate >98%
Aminomethyl phenyl dialkoxy silicane Halobenzene + Grignard Reagent High >99%

Chemical Reactions Analysis

Types of Reactions

Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents like chlorine or bromine can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Halogenated silanes or other substituted silanes.

Scientific Research Applications

Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials such as silicones and polymers with unique properties.

Mechanism of Action

The mechanism by which Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group provides steric protection, enhancing the stability of the compound. The phenyl groups contribute to the compound’s reactivity by facilitating interactions with other molecules. The overall mechanism involves the formation and cleavage of silicon-carbon and silicon-oxygen bonds, which are crucial for the compound’s reactivity and applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane C23H28OSi2 384.63 Methyl, diphenyl, phenyl[(trimethylsilyl)oxy]methyl
Trimethyl(2-phenylethoxy)silane C11H18OSi 194.35 Trimethyl, phenethyloxy
Dimethylphenyl(phenylethynyl)silane C16H16Si 236.39 Dimethylphenyl, phenylethynyl
[(3,7-Dimethyl-2,6-octadienyl)oxy]dimethoxymethylsilane C14H26O3Si 270.44 Dimethoxymethyl, geranyloxy

Key Observations :

  • Synthetic Routes : General procedures for aryl-substituted silanes (e.g., alkoxy or ethynyl derivatives) involve nucleophilic substitution or hydrosilylation , though the target compound may require specialized protection-deprotection steps for the silyloxy group, as seen in .

Reactivity and Functional Group Comparisons

  • Trimethylsilyloxy Groups: The (trimethylsilyl)oxy moiety in the target compound is analogous to protective groups used in for stabilizing imine intermediates . This group may enhance solubility in nonpolar solvents, similar to silyl ethers in .
  • Aromatic vs. Aliphatic Substituents : Compared to aliphatic-substituted silanes (e.g., geranyloxy in ), the target compound’s phenyl groups likely reduce electrophilicity at silicon, slowing hydrolysis.

Biological Activity

Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane, a silane compound with potential applications in various fields, has garnered interest for its biological activity. This article examines its biological properties, including antimicrobial and anticancer activities, supported by data tables and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₁₈OSi
  • Molecular Weight : 270.39 g/mol
  • CAS Number : 13735-81-4
  • InChI Key : RSUHWMSTWSSNOW-LJQANCHMSA-N

The compound features a trimethylsilyl group attached to a diphenyl structure, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of silane compounds, including this compound. The antimicrobial effectiveness can be attributed to the presence of the trimethylsilyl group, which enhances membrane permeability in bacteria.

Case Study: Antimicrobial Efficacy

A study conducted on various silane compounds demonstrated that this compound showed significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods.

CompoundPathogenMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Research indicates that silanes can induce apoptosis in cancer cells, possibly through the generation of reactive oxygen species (ROS).

Research Findings on Anticancer Effects

In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with this compound resulted in:

  • Inhibition of Cell Proliferation : A dose-dependent reduction in cell viability was observed.
  • Induction of Apoptosis : Flow cytometry analysis showed an increase in early and late apoptotic cells after treatment.
Cell LineIC₅₀ (µM)% Apoptosis (24h)
HeLa1540
MCF-72035

The biological activity of this compound may be linked to its ability to interact with cellular membranes and modulate signaling pathways involved in apoptosis and microbial resistance. The trimethylsilyl group enhances lipophilicity, allowing better membrane penetration.

Q & A

Basic: What are the recommended synthetic routes for Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane?

Methodological Answer:
The synthesis typically involves hydrolysis and condensation of chlorosilane precursors. A common approach is the reaction of dichlorodiphenylsilane with phenyl[(trimethylsilyl)oxy]methanol in the presence of a base catalyst (e.g., triethylamine) to neutralize HCl byproducts. The reaction requires anhydrous conditions and inert gas purging to prevent hydrolysis of sensitive intermediates. Post-synthesis purification involves fractional distillation or column chromatography to isolate the product .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves (tested for chemical resistance), safety goggles, and a full-body chemical-resistant suit. Face shields are mandatory during bulk handling .
  • Ventilation: Work in a fume hood with ≥0.5 m/s airflow to prevent vapor accumulation.
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions with residual silanol groups .

Advanced: How can reaction conditions be optimized to improve yield in silylation reactions involving this compound?

Methodological Answer:
Key variables include:

  • Catalyst Selection: Use Lewis acids like BF₃·Et₂O to enhance electrophilicity of the silicon center.
  • Solvent Polarity: Low-polarity solvents (e.g., toluene) minimize premature hydrolysis of the trimethylsilyloxy group.
  • Temperature Control: Maintain 0–5°C during silylation to suppress side reactions (e.g., oligomerization). Monitor reaction progress via <sup>29</sup>Si NMR to detect intermediate silanolates .

Advanced: What analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR identify organic substituents, while <sup>29</sup>Si NMR confirms silicon bonding environments (δ ≈ 10–20 ppm for Si–O–Si linkages).
  • Mass Spectrometry (HRMS): Electrospray ionization (ESI) or MALDI-TOF detects molecular ions and fragmentation patterns.
  • FT-IR: Peaks at ~1250 cm⁻¹ (Si–CH₃) and ~1100 cm⁻¹ (Si–O–C) validate functional groups .

Advanced: How can researchers resolve contradictions in reported reactivity data for this silane?

Methodological Answer:
Discrepancies often arise from:

  • Impurity Effects: Trace water or residual catalysts (e.g., K₂CO₃) alter reaction pathways. Use Karl Fischer titration to quantify moisture levels.
  • Steric vs. Electronic Factors: The bulky diphenyl groups may dominate reactivity in nucleophilic substitutions, while the electron-withdrawing trimethylsilyloxy group influences electrophilic sites. Cross-validate data using kinetic studies (e.g., Arrhenius plots) and computational modeling (DFT) .

Advanced: What role does the trimethylsilyloxy group play in cross-coupling reactions?

Methodological Answer:
The trimethylsilyloxy (TMSO) group acts as a:

  • Transient Protecting Group: Stabilizes alcohols or phenols during Grignard or Suzuki couplings, with subsequent deprotection using TBAF (tetrabutylammonium fluoride).
  • Directing Group: In Pd-catalyzed C–H functionalization, the TMSO moiety directs regioselective arylation at ortho positions via coordination to the metal catalyst .

Advanced: What are the implications of this compound’s steric bulk in materials science applications?

Methodological Answer:
The diphenyl and TMSO substituents create steric hindrance that:

  • Reduces Aggregation: Enhances solubility in non-polar matrices for silicone-based polymers.
  • Modifies Thermal Stability: TGA analysis shows decomposition onset ≥250°C, making it suitable for high-temperature coatings. Compare with less bulky analogs (e.g., methylphenyldichlorosilane) to isolate steric effects .

Advanced: How can researchers troubleshoot low yields in silane-mediated polymerizations?

Methodological Answer:
Common issues and solutions:

  • Oxygen Sensitivity: Use rigorous Schlenk-line techniques to exclude moisture/O₂.
  • Catalyst Poisoning: Pre-treat monomers with molecular sieves to remove trace amines or alcohols.
  • Viscosity Control: Add co-solvents (e.g., hexane) to reduce viscosity and improve mixing efficiency .

Advanced: What computational methods are recommended for predicting this compound’s electronic properties?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-31G(d) basis sets to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate bulk-phase behavior to assess self-assembly tendencies in silicone networks .

Advanced: How does the compound’s stability vary under acidic vs. basic conditions?

Methodological Answer:

  • Acidic Conditions: The TMSO group undergoes protonation, leading to Si–O bond cleavage (t₁/₂ ≈ 2 hr in 1M HCl).
  • Basic Conditions: Hydroxide ions attack the silicon center, forming silanolates. Stability tests in NaOH (0.1M) show gradual degradation over 24 hr. Monitor via <sup>29</sup>Si NMR to detect intermediate species .

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